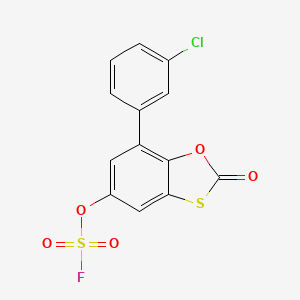
7-(3-Chlorophenyl)-5-fluorosulfonyloxy-2-oxo-1,3-benzoxathiole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-Chlorophenyl)-5-fluorosulfonyloxy-2-oxo-1,3-benzoxathiole is a chemical compound that has gained significant attention among the scientific community due to its potential applications in various fields. This compound is also known as CB-30872 and is a member of the benzoxathiole family of compounds. CB-30872 is a highly potent and selective inhibitor of a protein called phosphodiesterase 4 (PDE4), which plays a crucial role in various physiological and pathological processes.
Wirkmechanismus
CB-30872 exerts its pharmacological effects by selectively inhibiting PDE4, which is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, CB-30872 increases the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This leads to the modulation of various cellular processes, including inflammation, immune response, and smooth muscle relaxation.
Biochemical and Physiological Effects:
CB-30872 has been shown to have potent anti-inflammatory and immunomodulatory effects in various in vitro and in vivo models. Studies have demonstrated that CB-30872 can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). CB-30872 has also been shown to inhibit the activation of immune cells, such as T cells and macrophages, and reduce airway hyperresponsiveness in animal models of asthma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CB-30872 is its high potency and selectivity for PDE4, which makes it a valuable tool for studying the role of PDE4 in various cellular processes. CB-30872 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of CB-30872 is its potential side effects, such as nausea and vomiting, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on CB-30872. One area of research is the development of more potent and selective PDE4 inhibitors based on the structure of CB-30872. Another area of research is the investigation of the potential therapeutic applications of CB-30872 in other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and immunomodulatory effects of CB-30872.
Synthesemethoden
The synthesis of CB-30872 involves a multi-step process that starts with the reaction between 3-chlorophenol and 2-aminothiophenol to form 3-chlorophenylthioaniline. This intermediate compound is then reacted with 5-fluorosulfonyl chloride to form 7-(3-chlorophenyl)-5-fluorosulfonylthioaniline. The final step involves the cyclization of 7-(3-chlorophenyl)-5-fluorosulfonylthioaniline with carbon disulfide to form CB-30872.
Wissenschaftliche Forschungsanwendungen
CB-30872 has been extensively studied for its potential applications in various fields of research. One of the key areas of research is its use as a potential therapeutic agent for the treatment of inflammatory and immune-related diseases. PDE4 inhibitors, such as CB-30872, have been shown to have anti-inflammatory and immunomodulatory effects, making them promising candidates for the treatment of diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis.
Eigenschaften
IUPAC Name |
7-(3-chlorophenyl)-5-fluorosulfonyloxy-2-oxo-1,3-benzoxathiole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClFO5S2/c14-8-3-1-2-7(4-8)10-5-9(20-22(15,17)18)6-11-12(10)19-13(16)21-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWUFXOMQJLJBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C3C(=CC(=C2)OS(=O)(=O)F)SC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClFO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-Chlorophenyl)-5-fluorosulfonyloxy-2-oxo-1,3-benzoxathiole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

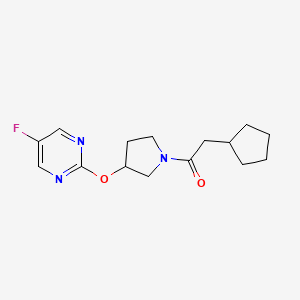


![methyl 3-((2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2452917.png)
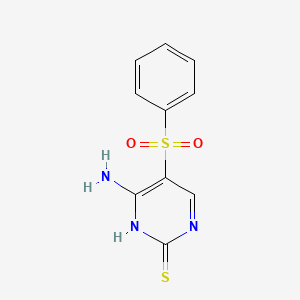
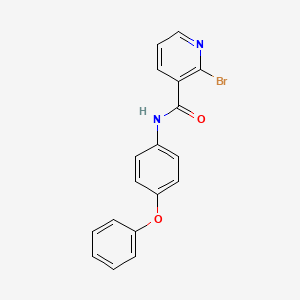
![Methyl 4-chloro-6-oxo-1-phenyl-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2452921.png)

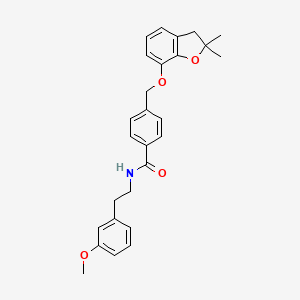
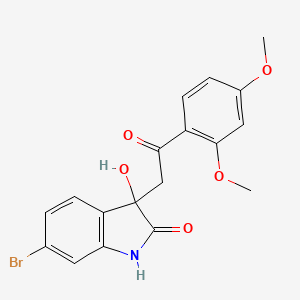
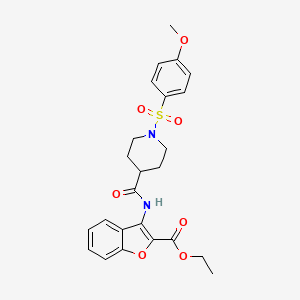


![N-[1-[2-(1H-indol-3-yl)ethyl]-4-piperidinyl]-N-phenyl-propanamide](/img/structure/B2452934.png)